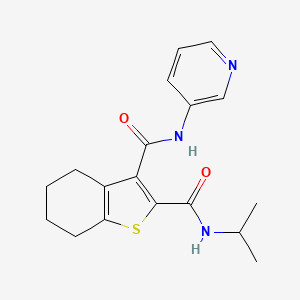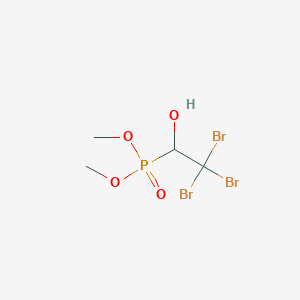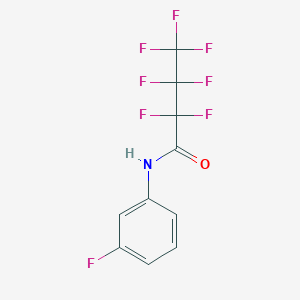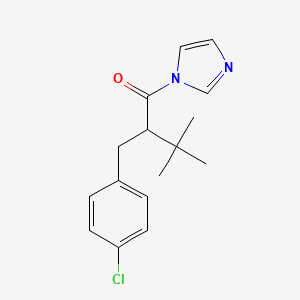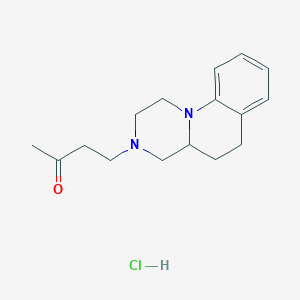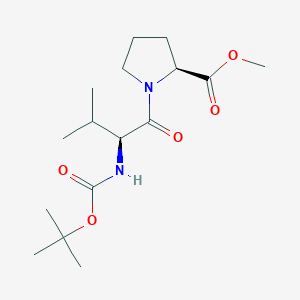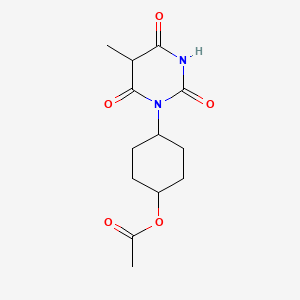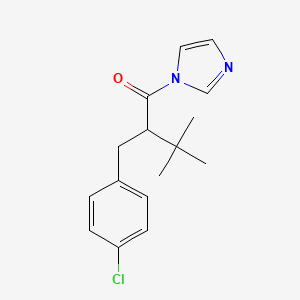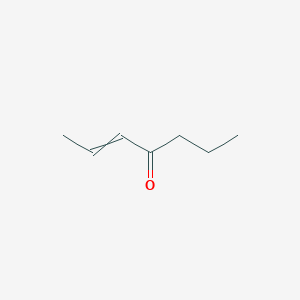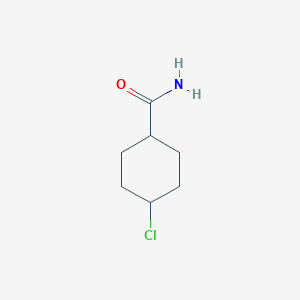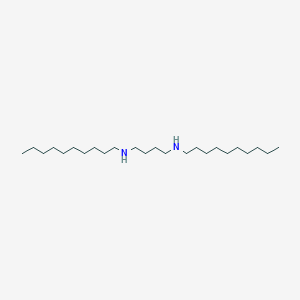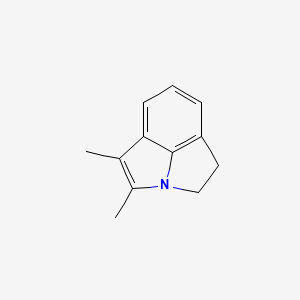![molecular formula C11H10BrN3O2 B14161233 Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester CAS No. 3994-25-0](/img/structure/B14161233.png)
Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester is a chemical compound with the molecular formula C11H10BrN3O2. This compound contains a variety of functional groups, including an ester, a nitrile, and a hydrazone, making it a versatile molecule in organic synthesis and research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester typically involves the reaction of 4-bromoaniline with ethyl cyanoacetate in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or the hydrazone to a hydrazine.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines .
科学的研究の応用
Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry. Additionally, the nitrile group can participate in various biochemical pathways, influencing enzyme activity and cellular processes .
類似化合物との比較
Similar Compounds
- Acetic acid, [(4-chlorophenyl)hydrazono]cyano-, ethyl ester
- Acetic acid, [(4-fluorophenyl)hydrazono]cyano-, ethyl ester
- Acetic acid, [(4-methylphenyl)hydrazono]cyano-, ethyl ester
Uniqueness
Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with other halogens. This makes it a valuable compound in synthetic organic chemistry for the development of new materials and pharmaceuticals .
特性
CAS番号 |
3994-25-0 |
|---|---|
分子式 |
C11H10BrN3O2 |
分子量 |
296.12 g/mol |
IUPAC名 |
ethyl 2-[(4-bromophenyl)hydrazinylidene]-2-cyanoacetate |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-17-11(16)10(7-13)15-14-9-5-3-8(12)4-6-9/h3-6,14H,2H2,1H3 |
InChIキー |
MIIDWYHCQGZJDD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
